molecular formula C19H24N4O5S B10960474 methyl 6-tert-butyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 6-tert-butyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10960474
M. Wt: 420.5 g/mol
InChI Key: ADXBSLKLDAUBRG-UHFFFAOYSA-N
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Description

METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzothiophene core, a pyrazole moiety, and a tert-butyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Pyrazole Moiety: The pyrazole moiety is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide and a suitable base.

    Final Coupling Reaction: The final step involves coupling the benzothiophene core with the pyrazole moiety under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the pyrazole moiety.

    Reduction: Reduction reactions can target the nitro group on the pyrazole moiety, converting it to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene and pyrazole moieties.

    Reduction: Amino derivatives of the pyrazole moiety.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: It modulates pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • **METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-AMINO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • **METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-HYDROXY-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 6-(TERT-BUTYL)-2-{[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group on the pyrazole moiety, in particular, enhances its potential as a bioactive compound.

Properties

Molecular Formula

C19H24N4O5S

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 6-tert-butyl-2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H24N4O5S/c1-19(2,3)10-6-7-11-13(8-10)29-17(14(11)18(25)28-5)20-16(24)15-12(23(26)27)9-22(4)21-15/h9-10H,6-8H2,1-5H3,(H,20,24)

InChI Key

ADXBSLKLDAUBRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NN(C=C3[N+](=O)[O-])C

Origin of Product

United States

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